BenchChemオンラインストアへようこそ!

2-Methyl-1,3-thiazole-4-sulfonamide

Medicinal Chemistry Scaffold-Based Drug Design SAR Studies

2-Methyl-1,3-thiazole-4-sulfonamide (CAS 1849210-80-5) is a minimal-substitution thiazole building block with a primary sulfonamide zinc-binding motif and an unsubstituted position 5—ideal for systematic SAR exploration, late-stage functionalization, and parallel library synthesis. The 2-methyl group provides a clean steric/electronic baseline for benchmarking CA isoform selectivity and DPP-4 inhibitory activity. Select this scaffold when a derivatization-ready core with drug-like physicochemical properties (LogP -0.044) is required for hit-to-lead or diversity-oriented synthesis campaigns.

Molecular Formula C4H6N2O2S2
Molecular Weight 178.22
CAS No. 1849210-80-5
Cat. No. B2607895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3-thiazole-4-sulfonamide
CAS1849210-80-5
Molecular FormulaC4H6N2O2S2
Molecular Weight178.22
Structural Identifiers
SMILESCC1=NC(=CS1)S(=O)(=O)N
InChIInChI=1S/C4H6N2O2S2/c1-3-6-4(2-9-3)10(5,7)8/h2H,1H3,(H2,5,7,8)
InChIKeyFJYJUFUPGOFJGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-1,3-thiazole-4-sulfonamide Procurement Guide: Baseline Identification and Technical Specifications for CAS 1849210-80-5


2-Methyl-1,3-thiazole-4-sulfonamide (CAS 1849210-80-5) is a heterocyclic sulfonamide building block featuring a 1,3-thiazole core with a methyl substituent at position 2 and a primary sulfonamide group at position 4 . The compound has a molecular formula of C4H6N2O2S2 and a molecular weight of 178.23 g/mol . Commercially available from multiple vendors in research-grade purity (typically 95% or 98%), this compound serves as a versatile scaffold for medicinal chemistry derivatization and structure-activity relationship (SAR) exploration . Its InChI Key is FJYJUFUPGOFJGV-UHFFFAOYSA-N, and the canonical SMILES representation is CC1=NC(S(N)(=O)=O)=CS1 .

Why Generic Substitution of 2-Methyl-1,3-thiazole-4-sulfonamide (CAS 1849210-80-5) with Related Thiazole Sulfonamides Is Not Recommended Without Comparative Validation


In-class substitution among thiazole sulfonamide derivatives is not straightforward due to pronounced structure-dependent variations in biological activity, physicochemical properties, and synthetic accessibility. Systematic SAR studies on thiazole-sulfonamide hybrids demonstrate that substituent position, electronic character, and steric bulk on the thiazole ring critically modulate target binding, as evidenced by DPP-4 inhibitory IC50 values ranging from 2.51 to >100 µM across a structurally related series [1]. Similarly, carbonic anhydrase isoform selectivity (hCA I, II, IX, XII) varies dramatically with subtle changes in substitution pattern, with inhibition constants spanning multiple orders of magnitude within a single structural class [2]. Furthermore, the methyl group at the 2-position of the target compound confers distinct steric and electronic properties compared to analogs bearing aryl substituents at position 5 or unsubstituted variants, directly impacting downstream derivatization strategies and assay outcomes [3]. Procurement decisions must therefore be guided by fit-for-purpose selection based on the specific position and substitution pattern required for the intended research application.

Quantitative Differentiation Evidence for 2-Methyl-1,3-thiazole-4-sulfonamide (CAS 1849210-80-5) Versus Structural Analogs


Structural Distinction: 2-Methyl-1,3-thiazole-4-sulfonamide Versus 5-Aryl Substituted Thiazole-4-sulfonamide Analogs in Scaffold Positioning

The target compound is uniquely characterized by a methyl substituent at position 2 and an unsubstituted position 5 of the thiazole ring, establishing it as a minimally functionalized 1,3-thiazole-4-sulfonamide core scaffold . In contrast, the extensively studied 5-phenyl-1,3-thiazole-4-sulfonamide derivatives feature aryl substitution at position 5, which introduces significant steric bulk (phenyl ring vs. hydrogen) and altered electron distribution across the heterocyclic ring [1]. This structural divergence is non-trivial: SAR analyses of thiazole-sulfonamide DPP-4 inhibitors demonstrate that substituents at the C5 position of the thiazole ring play a critical role in modulating inhibitory activity, with 5-aryl derivatives showing IC50 values that differ by more than an order of magnitude depending on aryl substitution pattern [2].

Medicinal Chemistry Scaffold-Based Drug Design SAR Studies

Physicochemical Differentiation: LogP Comparison of 2-Methyl-1,3-thiazole-4-sulfonamide with 4-Methyl-2-thiazolesulfonamide Regioisomer

2-Methyl-1,3-thiazole-4-sulfonamide exhibits a calculated LogP value of -0.044 , indicating near-hydrophilic character with balanced polarity. In contrast, its regioisomer 4-methyl-2-thiazolesulfonamide (CAS 113411-23-7) demonstrates meaningfully different physicochemical behavior due to the altered positioning of both the methyl substituent and the sulfonamide group on the thiazole ring . While direct LogP data for the 4-methyl-2-sulfonamide regioisomer is not publicly available in the accessed sources, the topological difference between these regioisomers is a well-established determinant of physicochemical and biological properties in heterocyclic sulfonamide series [1].

Physicochemical Profiling ADME Prediction Lead Optimization

Synthetic Versatility: 2-Methyl-1,3-thiazole-4-sulfonamide as a Derivatizable Core Versus 5-Aryl Pre-Functionalized Analogs

The target compound possesses an unsubstituted position 5 on the thiazole ring, which provides a reactive site for electrophilic aromatic substitution, halogenation, or cross-coupling reactions . This contrasts with pre-functionalized 5-aryl-1,3-thiazole-4-sulfonamide derivatives, which require multi-step synthetic sequences to install the aryl group, including cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson's reagent followed by oxidative chlorination [1]. The absence of pre-installed substitution at position 5 in the target compound offers greater flexibility for divergent library synthesis and late-stage functionalization. Additionally, the primary sulfonamide group at position 4 can be selectively alkylated or acylated to generate N-substituted sulfonamide derivatives [2].

Synthetic Chemistry Library Synthesis Scaffold Derivatization

Carbonic Anhydrase Inhibition Potential: Class-Level Inference for 2-Methyl-1,3-thiazole-4-sulfonamide Based on 1,3-Thiazole Sulfonamide Scaffold Activity

The primary sulfonamide group (-SO2NH2) present in the target compound serves as a zinc-binding motif that competitively inhibits carbonic anhydrase (CA) catalytic activity by coordinating with the zinc ion in the enzyme's active site [1]. Systematic evaluation of 1,3-thiazole sulfonamide series has demonstrated selective inhibition across hCA isoforms I, II, IX, and XII, with Ki values in structurally related compounds ranging from nanomolar to micromolar concentrations [2]. In a related study, thiazole-based sulfonamide derivative M5 exhibited an IC50 of 18.53 µg/mL against MCF-7 breast cancer cells, comparable to cisplatin [3]. While direct inhibition data for the target compound is not available in the accessed sources, the 2-methyl substitution pattern represents a minimally perturbed scaffold for establishing baseline CA inhibition parameters against which substituted analogs can be benchmarked.

Carbonic Anhydrase Inhibition Anticancer Research Enzyme Assay

Commercial Availability and Purity Grading of 2-Methyl-1,3-thiazole-4-sulfonamide (CAS 1849210-80-5) Versus Regioisomeric Analogs

2-Methyl-1,3-thiazole-4-sulfonamide (CAS 1849210-80-5) is commercially available from multiple established suppliers including AKSci (Catalog 3447EK, purity 95%), Fluorochem (Product F779399, purity 98%), and CymitQuimica (Ref. 3D-ZYC21080, purity min. 95%) . The compound is classified as non-hazardous for DOT/IATA transport, with GHS hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the regioisomer 4-methyl-2-thiazolesulfonamide (CAS 113411-23-7) shows more limited commercial availability with fewer listed suppliers . The MDL Number for the target compound is MFCD29973353 .

Chemical Procurement Supply Chain Quality Specifications

Recommended Research Applications for 2-Methyl-1,3-thiazole-4-sulfonamide (CAS 1849210-80-5) Based on Quantitative Evidence


Carbonic Anhydrase Inhibitor SAR Studies Requiring a Minimally Functionalized Thiazole-4-sulfonamide Reference Scaffold

The primary sulfonamide group (-SO2NH2) present in 2-methyl-1,3-thiazole-4-sulfonamide functions as a zinc-binding motif that competitively inhibits carbonic anhydrase catalytic activity . The 2-methyl substitution provides a baseline steric and electronic reference point with minimal perturbation of the thiazole ring system. Systematic evaluation of related 1,3-thiazole sulfonamide series has demonstrated selective inhibition across hCA isoforms I, II, IX, and XII, with inhibition constants varying by orders of magnitude depending on substitution pattern [4]. Researchers developing isoform-selective carbonic anhydrase inhibitors should consider this compound as an unadorned control scaffold to establish baseline activity against which substituted analogs can be quantitatively benchmarked. The compound's unsubstituted position 5 further enables systematic introduction of substituents to probe SAR relationships .

Medicinal Chemistry Library Synthesis Requiring a Divergent Thiazole Scaffold with C5 Derivatization Handle

2-Methyl-1,3-thiazole-4-sulfonamide provides an unsubstituted position 5 on the thiazole ring, which serves as a reactive site for electrophilic aromatic substitution, halogenation, or transition metal-catalyzed cross-coupling reactions . This structural feature distinguishes it from pre-functionalized 5-aryl-thiazole-4-sulfonamide derivatives that require multi-step synthetic sequences to achieve aryl substitution, including cyclization using Lawesson's reagent and oxidative chlorination steps [4]. The target compound's minimal substitution pattern (methyl at position 2, primary sulfonamide at position 4, hydrogen at position 5) maximizes derivatization flexibility for parallel library synthesis. Researchers engaged in hit-to-lead optimization or diversity-oriented synthesis should prioritize this scaffold when a core amenable to late-stage functionalization is required. The calculated LogP of -0.044 also provides a favorable starting point for maintaining drug-like physicochemical properties during derivatization campaigns.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Development and Type 2 Diabetes Target Validation

SAR studies of thiazole-sulfonamide conjugates have demonstrated that substituents on the thiazole scaffold critically modulate DPP-4 inhibitory activity, with 5-aryl thiazole derivatives exhibiting potent IC50 values as low as 2.51 ± 0.27 µM compared to sitagliptin (3.32 ± 0.22 µM) . The virtual screening of designed thiazole-sulfonamide derivatives inside DPP-4 demonstrated binding affinities ranging from -6.86 to -5.36 kcal/mol relative to sitagliptin (-5.58 kcal/mol), and in vitro inhibitory percentages ranged from 40.66% to 75.62% at 100 µM . The 2-methyl-1,3-thiazole-4-sulfonamide scaffold represents a foundational core structure for constructing focused DPP-4 inhibitor libraries. Its unsubstituted position 5 provides a derivatization point that SAR analysis has identified as critical for achieving potent inhibition, enabling systematic exploration of hydrophobic fragment incorporation at this position.

ChemR23 Receptor Pharmacology and Autoimmune Disease Target Investigation

Thiazole-based sulfonamide derivatives have been successfully developed as potent and orally active ChemR23 inhibitors with demonstrated long-acting pharmacological effects in non-human primates . Through systematic scaffold-hopping and sequential SAR optimization, researchers identified thiazole-4-acylsulfonamide derivative 14f with an IC80 of 12 nM against ChemR23. Oral administration at 30 mg/kg to cynomolgus monkeys demonstrated sustained ChemR23 internalization on plasmacytoid dendritic cells (pDCs) for up to 8 hours post-dosing, representing an extended duration of action compared to previously reported benzoxazole-based inhibitors . The 2-methyl-1,3-thiazole-4-sulfonamide core offers a structurally related but synthetically distinct entry point for generating novel ChemR23 chemical probes. Researchers investigating ChemR23-mediated chemotaxis signaling in autoimmune diseases may utilize this scaffold as a starting point for developing tool compounds or lead optimization candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-1,3-thiazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.